molecular formula C20H21NO4S B11694928 (2-methylquinolin-8-yl) 4-butoxybenzenesulfonate

(2-methylquinolin-8-yl) 4-butoxybenzenesulfonate

Cat. No.: B11694928
M. Wt: 371.5 g/mol
InChI Key: DOSPABKRWVSRJE-UHFFFAOYSA-N
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Description

(2-methylquinolin-8-yl) 4-butoxybenzenesulfonate is an organic compound that features a quinoline moiety and a butoxybenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methylquinolin-8-yl) 4-butoxybenzenesulfonate typically involves the reaction of 2-methylquinoline with 4-butoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-methylquinolin-8-yl) 4-butoxybenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

(2-methylquinolin-8-yl) 4-butoxybenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-methylquinolin-8-yl) 4-butoxybenzenesulfonate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-methylquinolin-8-yl 4-methoxybenzenesulfonate: Similar structure but with a methoxy group instead of a butoxy group.

    2-methylquinolin-8-yl 4-ethoxybenzenesulfonate: Similar structure but with an ethoxy group instead of a butoxy group.

Uniqueness

(2-methylquinolin-8-yl) 4-butoxybenzenesulfonate is unique due to its specific combination of the quinoline moiety and the butoxybenzenesulfonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H21NO4S

Molecular Weight

371.5 g/mol

IUPAC Name

(2-methylquinolin-8-yl) 4-butoxybenzenesulfonate

InChI

InChI=1S/C20H21NO4S/c1-3-4-14-24-17-10-12-18(13-11-17)26(22,23)25-19-7-5-6-16-9-8-15(2)21-20(16)19/h5-13H,3-4,14H2,1-2H3

InChI Key

DOSPABKRWVSRJE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=C(C=C3)C

Origin of Product

United States

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